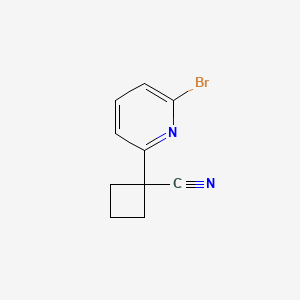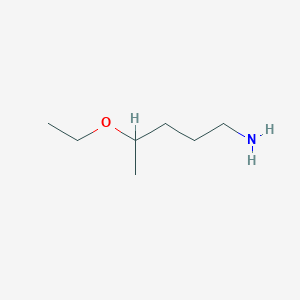![molecular formula C16H16N6O4 B13534358 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is known for its unique structure, which includes an azido group and a piperidinyl-isoindolinone moiety. It is often used as a building block in the synthesis of more complex molecules, particularly in the development of targeted protein degradation technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindolinone core.
Azidation: The azido group is introduced through a substitution reaction, typically using sodium azide as the azidating agent.
Final Coupling: The final step involves coupling the azido-piperidinyl-isoindolinone intermediate with a propanamide derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated synthesis platforms and high-throughput screening to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
1,2,3-Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction of the azido group.
Aplicaciones Científicas De Investigación
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide has several scientific research applications:
Targeted Protein Degradation: Used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Medicinal Chemistry: Investigated for its potential in developing new therapeutic agents, particularly in cancer treatment.
Chemical Biology: Used in studies to understand protein-protein interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide involves its role as a ligand in PROTACs. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The azido group allows for click chemistry reactions, facilitating the attachment of various functional groups to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Shares the isoindolinone core but lacks the azido group.
Pomalidomide: Similar structure but with different functional groups, used in cancer treatment.
Lenalidomide: Another analog with similar applications in medicinal chemistry.
Uniqueness
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide is unique due to its azido group, which allows for versatile chemical modifications through click chemistry. This makes it particularly valuable in the development of targeted protein degradation technologies and other advanced therapeutic applications.
Propiedades
Fórmula molecular |
C16H16N6O4 |
|---|---|
Peso molecular |
356.34 g/mol |
Nombre IUPAC |
3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C16H16N6O4/c17-21-18-6-5-14(24)19-10-1-2-11-9(7-10)8-22(16(11)26)12-3-4-13(23)20-15(12)25/h1-2,7,12H,3-6,8H2,(H,19,24)(H,20,23,25) |
Clave InChI |
RGKIPNGRMWIZSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)



![2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13534337.png)


![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)
